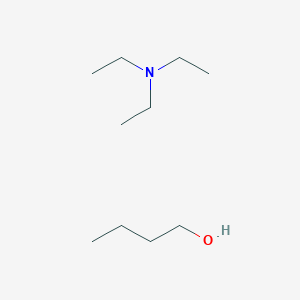
(2-Norbornyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Norbornyl)benzene is an organic compound that features a norbornyl group attached to a benzene ring The norbornyl group is a bicyclic structure derived from norbornane, which is known for its unique stability and reactivity due to its strained ring system
準備方法
Synthetic Routes and Reaction Conditions
(2-Norbornyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 2-norbornyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.
化学反応の分析
Types of Reactions
(2-Norbornyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, such as nitration, sulfonation, and halogenation, where electrophiles replace a hydrogen atom on the aromatic ring.
Oxidation: The compound can be oxidized under strong conditions, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the norbornyl group, potentially opening the bicyclic ring structure.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups onto the benzene ring.
Halogenation: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst can be used for halogenation.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Nitration: Nitro-(2-Norbornyl)benzene
Halogenation: Halogenated this compound derivatives
Oxidation: Benzoic acid derivatives
科学的研究の応用
(2-Norbornyl)benzene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of norbornyl derivatives and their interactions with aromatic systems.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: The compound’s unique structure may inspire the design of new pharmaceuticals with improved efficacy and stability.
Industry: It can be used as an intermediate in the synthesis of more complex organic molecules and materials.
作用機序
The mechanism of action of (2-Norbornyl)benzene involves its interaction with various molecular targets and pathways. The norbornyl group can influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions. The strained ring system of the norbornyl group can also undergo ring-opening reactions under certain conditions, leading to the formation of new products.
類似化合物との比較
Similar Compounds
Norbornane: The parent compound of the norbornyl group, known for its stability and unique reactivity.
Norbornene: A related bicyclic compound with a double bond, used in polymer chemistry and as a scaffold in medicinal chemistry.
Benzene Derivatives: Compounds like toluene, xylene, and styrene, which have different substituents on the benzene ring.
Uniqueness
(2-Norbornyl)benzene is unique due to the presence of the norbornyl group, which imparts distinct electronic and steric properties to the molecule. This makes it a valuable compound for studying the effects of strained ring systems on aromatic reactivity and for exploring new synthetic pathways and applications.
特性
CAS番号 |
17989-95-6 |
|---|---|
分子式 |
C13H16 |
分子量 |
172.27 g/mol |
IUPAC名 |
2-phenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H16/c1-2-4-11(5-3-1)13-9-10-6-7-12(13)8-10/h1-5,10,12-13H,6-9H2 |
InChIキー |
FPSNRVOJKUSUFQ-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


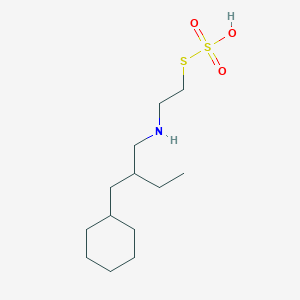
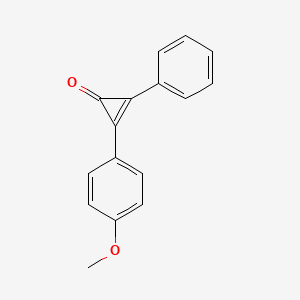
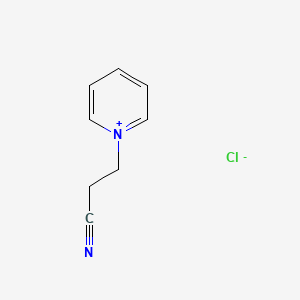
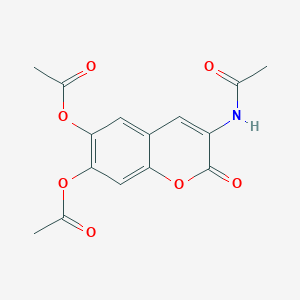
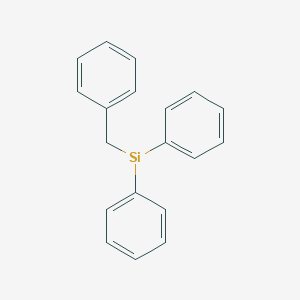
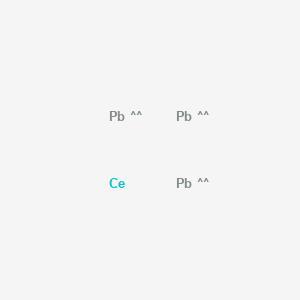
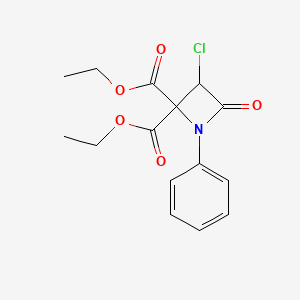
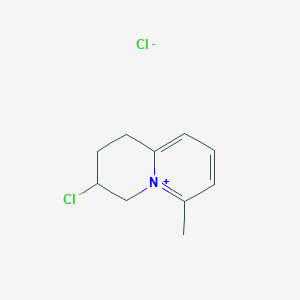
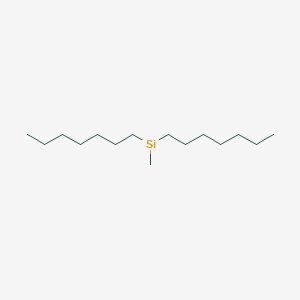
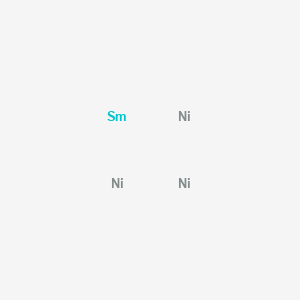
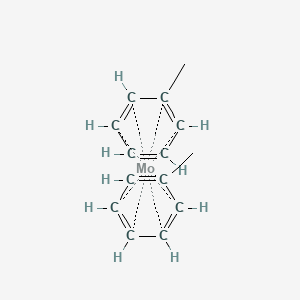
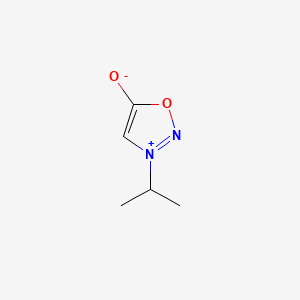
![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)
